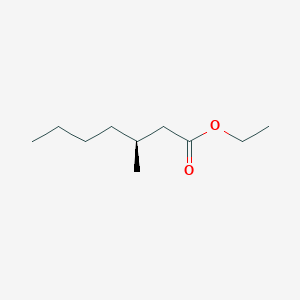![molecular formula C8H10F3NO2 B13447165 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-3-azabicyclo[222]octane, 3-(trifluoroacetyl)-(9CI) is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) typically involves the reaction of Schiff bases with secondary amides of acetoacetic acid. The reaction proceeds via the addition of arylamides to imines, followed by the elimination of a primary amine and the formation of a chalkone. This intermediate then reacts with another molecule of arylamide to form a Michael adduct, which cyclizes into a lactam containing a hydroxyl group in a geminal position relative to the nitrogen atom of the lactam ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, secondary amides for addition reactions, and bases for cyclization reactions. The conditions typically involve room temperature reactions in solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aminocyclohexenone derivatives and lactams .
Wissenschaftliche Forschungsanwendungen
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and is used in drug discovery projects.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its unique structure and reactivity make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H10F3NO2 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h5-6H,1-4H2 |
InChI-Schlüssel |
LDSKRNRMSKFULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N(O2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


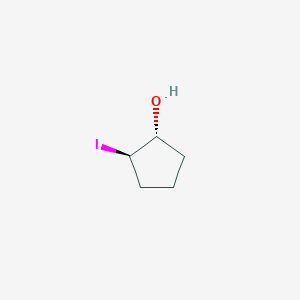
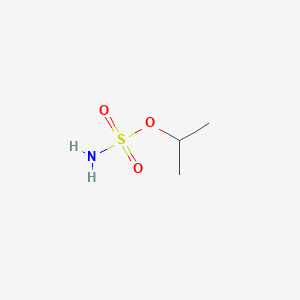
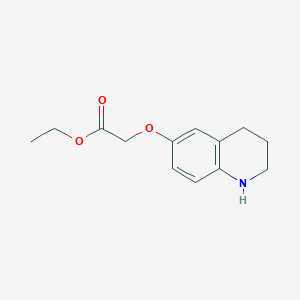
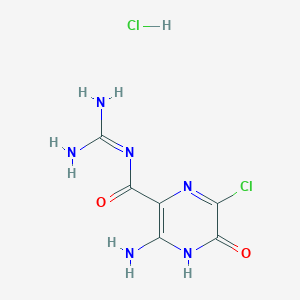
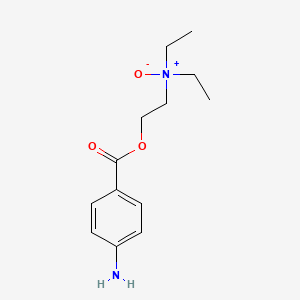
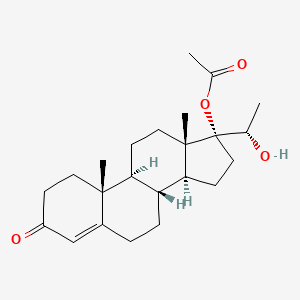
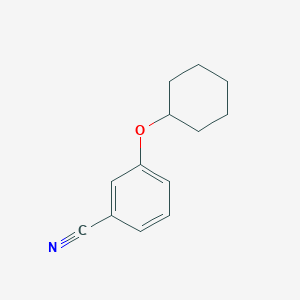
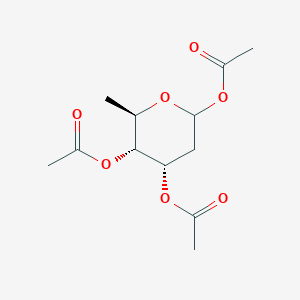
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
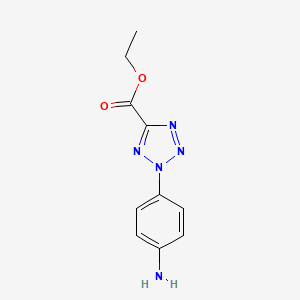
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)

